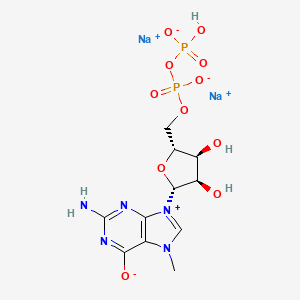

7-Methyl-gdp

Description

Overview of 7-Methylguanosine (B147621) Diphosphate (B83284) as a Modified Nucleotide Derivative in Cellular Processes

In eukaryotic cells, 7-methylguanosine diphosphate (m7GDP) emerges as a specific product within the primary pathway for mRNA turnover, known as the 5′→3′ mRNA decay pathway. nih.govnih.gov This process is initiated by the removal of the poly(A) tail from the mRNA, followed by the hydrolysis of the 5' cap structure. The decapping is carried out by the Dcp1/Dcp2 enzyme complex, which cleaves the 5' cap and releases m7GDP, leaving the mRNA body susceptible to degradation by a 5′→3′ exoribonuclease. nih.gov

Once produced, m7GDP is not a passive bystander. Research has revealed that it is not hydrolyzed by the decapping scavenger enzyme (DcpS), an enzyme that typically clears residual cap structures from the 3'→5' decay pathway. nih.govnih.govacs.org Instead, m7GDP exhibits a high binding affinity for DcpS enzymes from various organisms, including humans and nematodes, and acts as a potent inhibitor of their activity. nih.govnih.govacs.orgacs.org This strong binding and inhibition suggest a potential regulatory role for m7GDP in cellular processes that are dependent on the cap structure. nih.govacs.org By inhibiting DcpS, m7GDP could influence the levels of other cap structures and consequently affect the function of other cap-binding proteins, such as the eukaryotic translation initiation factor 4E (eIF4E). nih.gov The interaction between m7GDP and these key proteins highlights its active role in the post-transcriptional regulation of gene expression. acs.org

Significance of 7-Methylguanosine Diphosphate in RNA Biology Research

The study of 7-methylguanosine diphosphate is crucial for understanding fundamental aspects of RNA biology, particularly mRNA metabolism and the regulation of gene expression. nih.govnih.gov As a direct product of the major mRNA decapping pathway, the levels and fate of m7GDP provide insights into the dynamics of mRNA turnover. nih.govnih.gov

A key area of research is its interaction with decapping enzymes. Studies have demonstrated that while related cap structures like 7-methylguanosine triphosphate (m7GTP) can be hydrolyzed by the DcpS enzyme, m7GDP is resistant to this cleavage. nih.govnih.govacs.org This finding was significant because it clarified the substrate specificity of DcpS, indicating the importance of the triphosphate chain for its hydrolytic activity. nih.govacs.org The resistance of m7GDP to DcpS hydrolysis and its ability to act as a potent DcpS inhibitor have important implications for its regulatory role in mRNA metabolic pathways. nih.govnih.govacs.org

Furthermore, investigating m7GDP helps to delineate the distinct roles and interplay between the two major mRNA decay pathways (5'→3' and 3'→5'). nih.gov The discovery that m7GDP is a product of one pathway but an inhibitor of an enzyme in the other suggests a potential for cross-talk and complex regulatory feedback loops within the cell's RNA degradation machinery. nih.govacs.org This makes m7GDP a vital molecule for researchers seeking to unravel the molecular basis of mRNA stability and turnover. acs.org

Fundamental Role of 7-Methylguanosine Diphosphate as a Model Compound and Cap Analog in Molecular Studies

Beyond its natural role in the cell, 7-methylguanosine diphosphate is an invaluable tool in molecular biology research, primarily serving as a model compound and a cap analog. medchemexpress.com Cap analogs are molecules that structurally mimic the 5' cap (m7GpppN) of eukaryotic mRNA. nih.gov Because the cap structure is essential for the initiation of protein synthesis, its stability, and its transport from the nucleus, cap analogs like m7GDP are used to study and interfere with these processes. nih.govnih.govnih.govpnas.org

As a cap analog, m7GDP is used in competitive binding assays to study the affinity and specificity of cap-binding proteins, such as the eukaryotic initiation factor 4E (eIF4E) and the decapping scavenger enzyme DcpS. nih.govmedchemexpress.comacs.org For instance, researchers have used m7GDP to demonstrate that it can inhibit the binding of initiation factors to capped mRNA, thereby blocking cap-dependent translation. medchemexpress.com Its strong binding to DcpS has established it as a reference inhibitor for this enzyme class. acs.org

Moreover, m7GDP serves as a crucial starting material, or synthon, for the chemical synthesis of more complex and functionally diverse mRNA cap analogs. tandfonline.comresearchgate.netnih.gov Researchers can chemically modify m7GDP to create novel analogs designed to enhance mRNA stability and translational efficiency, which is particularly important for the development of mRNA-based therapeutics. nih.govacs.org An efficient, industrial-scale synthesis method has been developed to produce high-purity m7GDP by selectively methylating guanosine (B1672433) 5'-diphosphate (GDP), making this important research tool more accessible. tandfonline.comnih.gov

Data Tables

Table 1: Chemical and Physical Properties of 7-Methylguanosine Diphosphate (m7GDP)

| Property | Value | Reference |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (B84403) | nih.gov |

| Molecular Formula | C₁₁H₁₈N₅O₁₁P₂⁺ | nih.gov |

| Molecular Weight | 458.24 g/mol | nih.gov |

| CAS Number | 117723-13-4 (free acid) | jenabioscience.com |

| Appearance | Solid | nih.gov |

| Spectroscopic Data | λmax 258/280 nm (Tris-HCl pH 7.5) | jenabioscience.com |

Table 2: Research Findings on the Interaction of 7-Methylguanosine Diphosphate (m7GDP) with Decapping Scavenger (DcpS) Enzymes

| Finding | Significance | Reference(s) |

| Not a Substrate | m7GDP is not hydrolyzed by human, nematode, or yeast DcpS enzymes. | nih.govnih.govacs.org |

| High-Affinity Binding | m7GDP binds strongly to DcpS, with an affinity significantly higher than that of 7-methylguanosine monophosphate (m7GMP). | nih.govacs.org |

| Potent Inhibitor | Acts as an efficient inhibitor of DcpS-mediated hydrolysis of other cap structures like m7GpppG. | nih.govnih.govacs.org |

| Regulatory Implications | The inhibition of DcpS by m7GDP suggests a potential role in regulating mRNA metabolic pathways and the function of other cap-binding proteins. | nih.govacs.org |

Properties

Molecular Formula |

C11H15N5Na2O11P2 |

|---|---|

Molecular Weight |

501.19 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxidopurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C11H17N5O11P2.2Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

VSMXIKIFPKDZJA-IDIVVRGQSA-L |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Molecular Biology of 7 Methylguanosine Diphosphate in Mrna Metabolism

Eukaryotic mRNA Cap Structure and its Functional Components

The vast majority of eukaryotic mRNAs are distinguished by a specialized cap structure at their 5' terminus. frontiersin.orgbiosyn.com This cap is not merely a terminal nucleotide but a complex modification that acts as a molecular beacon, recruiting the cellular machinery required for mRNA maturation and function. nih.govnih.gov It serves to protect the transcript from degradation by 5'-3' exonucleases, facilitates its export from the nucleus to the cytoplasm, and is indispensable for the initiation of translation. nih.govbiosyn.comyoutube.com The cap structure effectively marks RNA polymerase II transcripts for their unique pathway of processing and translation, distinguishing them from other RNA species in the cell. nih.gov

A defining characteristic of the eukaryotic mRNA cap is the unconventional 5'-5' triphosphate linkage that connects a guanosine (B1672433) nucleotide to the first transcribed nucleotide of the mRNA chain. nih.govwikipedia.orgquora.com This linkage is in stark contrast to the standard 3'-5' phosphodiester bonds that form the backbone of the RNA molecule. nih.gov The formation of this bridge is an early co-transcriptional event. wikipedia.orgyoutube.com It begins with the removal of the terminal phosphate (B84403) group from the 5' end of the nascent RNA by an enzyme called RNA triphosphatase. wikipedia.org Subsequently, mRNA guanylyltransferase adds a guanosine monophosphate (GMP) moiety, derived from GTP, to the remaining diphosphate (B83284) end of the transcript, creating the 5'-5' triphosphate bridge (GpppN). wikipedia.orgyoutube.comnih.gov This unique inverted orientation is crucial for the cap's function, preventing it from being recognized as a standard nucleotide and protecting the mRNA from exonucleolytic degradation. youtube.comquora.com

Following the creation of the 5'-5' triphosphate bridge, the cap structure undergoes a critical methylation event. wikipedia.org The enzyme RNA (guanine-N7-)-methyltransferase catalyzes the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (AdoMet), to the nitrogen at position 7 of the guanine (B1146940) base. nih.govwikipedia.orgnih.gov This reaction converts the guanosine cap into 7-methylguanosine (B147621) (m7G), completing the formation of the basic cap structure, known as cap 0 (m7GpppN). wikipedia.orgnih.gov This N7-methylation is essential for the cap's biological activity, as it creates a positive charge on the guanine ring, which is a key feature for recognition by cap-binding proteins. youtube.comnih.gov The affinity of the primary cap-binding protein, eIF4E, for the m7G cap is several orders of magnitude stronger than for its unmethylated counterpart, underscoring the importance of this modification for translation initiation. oup.com Furthermore, this methylation is vital for mRNA stability, as improperly methylated caps (B75204) can be targeted for degradation. oup.com

Regulation of Translation Initiation by 7-Methylguanosine Diphosphate-Related Structures

Translation initiation is the most regulated phase of protein synthesis and a primary control point for gene expression. frontiersin.orgacs.org In eukaryotes, the predominant mechanism for initiating translation is cap-dependent, relying on the recognition of the 5' m7G cap structure. mdpi.comnih.govuwa.edu.au This process involves the recruitment of the ribosomal machinery to the mRNA, a step mediated by a suite of eukaryotic initiation factors (eIFs). frontiersin.org The interaction between the cap and these factors, particularly the eIF4F complex, is the rate-limiting step in translation and is subject to intricate regulatory networks. mdpi.comresearchgate.net

The journey from a mature mRNA to a translated protein begins with the recruitment of the 43S pre-initiation complex (comprising the small 40S ribosomal subunit and several eIFs) to the 5' cap. nih.govcam.ac.uk This critical step is orchestrated by the eIF4F complex. nih.govfrontiersin.org The eIF4F complex consists of three main proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a large scaffolding protein. frontiersin.orgwikipedia.org eIF4E directly recognizes and binds to the m7G cap. frontiersin.orgnih.gov eIF4G then binds to eIF4E and also interacts with other factors, including eIF3 (associated with the 43S complex) and the poly(A)-binding protein (PABP) at the 3' end of the mRNA. researchgate.net This interaction between eIF4G and PABP effectively circularizes the mRNA, a conformation thought to enhance translation efficiency. researchgate.net Once the 43S complex is recruited to the cap, it begins to scan the 5' untranslated region (UTR) in a 5' to 3' direction, a process facilitated by the helicase activity of eIF4A which unwinds secondary structures, until it locates the start codon to begin protein synthesis. researchgate.netnih.govresearchgate.net

The activity of eIF4E is finely tuned through its interaction with other proteins. The most prominent regulators are the eIF4E-binding proteins (4E-BPs). frontiersin.orgresearchgate.net 4E-BPs act as translational repressors by competing with eIF4G for the same binding site on eIF4E. nih.govnih.gov When a 4E-BP is bound to eIF4E, the formation of the eIF4F complex is blocked, thereby inhibiting cap-dependent translation. frontiersin.orgnih.gov This interaction is controlled by phosphorylation; when 4E-BPs are hyperphosphorylated by signaling pathways like the mTOR pathway, their affinity for eIF4E is greatly reduced, leading to their release and allowing eIF4G to bind and translation to proceed. frontiersin.orgnih.gov

Conversely, the interaction between eIF4E and the scaffolding protein eIF4G is crucial for activating translation. nih.gov The binding of eIF4G to eIF4E not only links the cap to the rest of the translational machinery but also enhances the affinity of eIF4E for the cap structure itself. researchgate.netresearchgate.net This cooperative binding ensures a stable assembly of the initiation complex at the 5' end of the mRNA, highlighting a dynamic interplay of protein partners that precisely controls the rate of protein synthesis. researchgate.netnih.gov

Data Tables

Table 1: Key Protein Complexes in Cap-Dependent Translation

| Complex/Protein | Component Subunits | Primary Function in Translation Initiation |

| eIF4F Complex | eIF4E, eIF4G, eIF4A | Recognizes the 5' cap, unwinds mRNA secondary structure, and recruits the 43S pre-initiation complex. nih.govfrontiersin.org |

| eIF4E | N/A | Directly binds to the 7-methylguanosine (m7G) cap structure. frontiersin.orgwikipedia.org |

| eIF4G | N/A | Scaffolding protein that interacts with eIF4E, eIF3, and PABP to facilitate ribosome recruitment and mRNA circularization. researchgate.netwikipedia.org |

| eIF4A | N/A | RNA helicase that unwinds the 5' UTR of mRNA to allow for ribosomal scanning. researchgate.netwikipedia.org |

| 4E-BPs | N/A | Inhibitory proteins that compete with eIF4G for binding to eIF4E, thus repressing translation. frontiersin.orgnih.gov |

| PABP | N/A | Binds to the 3' poly(A) tail and interacts with eIF4G to promote mRNA circularization and enhance translation. researchgate.net |

Role of 7-Methylguanosine Diphosphate in mRNA Stability and Decay Pathways

Recent research has updated the understanding of m7GDP's role, revealing it to be a potent inhibitor of the decapping scavenger enzyme (DcpS), an enzyme previously thought to hydrolyze it. nih.govacs.org This finding suggests that m7GDP may function as a regulator of cap-dependent cellular processes through its interaction with various cap-binding proteins. nih.govacs.org

In the 3' → 5' mRNA decay pathway, the mRNA molecule is degraded from its 3' end by a large protein complex known as the exosome. nih.gov This processive degradation continues until the exosome encounters the 5' cap structure, at which point it releases a residual cap structure, typically a short oligonucleotide with the m7G cap attached (m7GpppN-oligo). nih.govnih.gov

The key enzyme in the final step of this pathway is the Decapping Scavenger (DcpS). nih.gov DcpS hydrolyzes these short, capped oligonucleotides to release 7-methylguanosine monophosphate (m7GMP) and the remaining nucleotide portion. nih.govnih.gov Contrary to earlier models, recent studies have demonstrated that m7GDP is not a substrate for DcpS and is therefore not a direct product or intermediate of this pathway. nih.govacs.orggenesilico.pl However, m7GDP, generated from the competing 5' → 3' pathway, acts as a strong competitive inhibitor of DcpS. nih.govacs.org This inhibition could create a feedback loop where high levels of 5' → 3' decay (and thus high m7GDP levels) might slow down the final steps of the 3' → 5' pathway by sequestering the DcpS enzyme.

| Enzyme/Complex | Role in 3' → 5' Decay Pathway | Substrate(s) | Product(s) |

| Exosome | Processive degradation of mRNA from the 3' end. nih.gov | Poly(A)-shortened mRNA | Short capped oligonucleotides (m7GpppN-oligo) nih.gov |

| DcpS | Hydrolyzes the residual cap structure. nih.govnih.gov | Short capped oligonucleotides nih.gov | 7-Methylguanosine Monophosphate (m7GMP) nih.govnih.gov |

The 5' → 3' mRNA decay pathway is a major route for mRNA turnover in eukaryotes. nih.gov Following deadenylation, the process is initiated by the removal of the 5' cap structure. This critical step is catalyzed by the decapping enzyme Dcp2, which is part of the Dcp1/Dcp2 complex. nih.govnih.gov

Dcp2 cleaves the pyrophosphate bond within the cap structure of the full-length mRNA, releasing 7-methylguanosine diphosphate (m7GDP) and leaving a 5'-monophosphorylated mRNA. nih.govnih.gov This uncapped mRNA is then rapidly degraded by the 5' → 3' exoribonuclease Xrn1. The release of m7GDP is the hallmark of this decay pathway. nih.gov

Initially, it was proposed that the DcpS enzyme, which acts in the 3' → 5' pathway, was also responsible for hydrolyzing the m7GDP product of the 5' → 3' pathway into m7GMP. nih.gov However, more recent and definitive studies using recombinant DcpS from various species, including humans and yeast, have shown that m7GDP is not hydrolyzed by DcpS. nih.govacs.orggenesilico.pl Instead, m7GDP binds strongly to the DcpS active site and acts as a potent competitive inhibitor. nih.govacs.org This makes m7GDP a stable end-product of the Dcp2 decapping action, with important potential regulatory roles. nih.gov

| Enzyme/Complex | Role in 5' → 3' Decay Pathway | Substrate(s) | Product(s) |

| Dcp1/Dcp2 | Removes the 5' cap from deadenylated mRNA. nih.govnih.gov | Capped mRNA (m7GpppN-RNA) | 7-Methylguanosine Diphosphate (m7GDP) & 5'-phosphorylated mRNA nih.govnih.gov |

| Xrn1 | Degrades the uncapped mRNA body from the 5' end. | 5'-phosphorylated mRNA | Mononucleotides |

The turnover of m7GDP is crucial for cellular homeostasis. Since the scavenger enzyme DcpS is unable to hydrolyze m7GDP, its accumulation could be problematic. nih.gov The persistence of high levels of m7GDP could potentially lead to the misincorporation of methylated nucleotides into newly synthesized nucleic acids. nih.gov Furthermore, the efficient removal of m7GDP may serve as a clear indicator for the cell to monitor the rate and flux of mRNA decay. nih.gov

The discovery that DcpS does not degrade m7GDP implies that another, as-yet-unidentified, enzyme must be responsible for its clearance in the cell to prevent its accumulation. nih.gov One proposed alternative for m7GDP turnover is a potential phosphorylation event, catalyzed by an enzyme such as a nucleoside diphosphate kinase, which would convert m7GDP to 7-methylguanosine triphosphate (m7GTP). nih.gov This is a plausible hypothesis because, unlike m7GDP, m7GTP has been shown to be a substrate for DcpS, which can hydrolyze it to m7GDP. nih.govacs.orggenesilico.pl This cycle would still require a separate enzyme to ultimately convert the resulting mononucleotide into a form that can be recycled.

Involvement of 7-Methylguanosine Diphosphate in Nuclear RNA Export Mechanisms

The transport of mature mRNA from the nucleus to the cytoplasm is a fundamental step in eukaryotic gene expression and is intrinsically linked to the 5' cap structure. mdpi.com The m7G cap is recognized in the nucleus by the Cap-Binding Complex (CBC), which is crucial for the export process. nih.govmdpi.com The CBC, in conjunction with other factors like the TREX (Transcription-Export) complex, facilitates the binding of the mRNA to the nuclear pore complex for transport into the cytoplasm. mdpi.com

While the m7G cap, as part of the mRNA molecule, is essential for export, the direct role of free 7-methylguanosine diphosphate (m7GDP) in this process is less clear. The research focuses on the cap's function as a binding site for export factors when it is attached to the RNA. nih.govmdpi.com For instance, the cap-binding protein eIF4E, primarily known for its role in translation initiation, has also been implicated in the nucleocytoplasmic transport of certain mRNAs by binding to their m7G cap. drugbank.com The presence of free m7GDP, a product of cytoplasmic mRNA decay, could theoretically compete with the mRNA cap for binding to these factors, but its primary location and concentration gradients suggest its main role is within the cytoplasmic decay pathways rather than directly regulating nuclear export.

Contribution to Pre-mRNA Splicing and 3' End Formation Processes

The m7G cap is added to the nascent RNA transcript early during transcription by RNA polymerase II. biosyn.com This co-transcriptional modification plays a significant role in subsequent RNA processing events, including pre-mRNA splicing and 3' end formation (cleavage and polyadenylation). nih.gov

Nuclear cap-binding protein complexes are required for the efficient splicing of pre-mRNAs. nih.gov The cap structure helps in the recruitment of splicing factors and the proper recognition of the 5' splice site of the first intron by the U1 small nuclear ribonucleoprotein (snRNP). nih.gov Similarly, the m7G cap has been reported to promote the process of polyadenylation, which is critical for mRNA stability and translation. nih.gov

As with nuclear export, the described role is for the m7G cap structure that is physically part of the pre-mRNA molecule. There is no direct evidence to suggest that free 7-methylguanosine diphosphate (m7GDP) participates in or regulates these nuclear processing events. Its generation as a product of mRNA decay occurs in the cytoplasm, spatially separate from the nuclear compartments where splicing and 3' end formation take place.

Interactions of 7 Methylguanosine Diphosphate with Key Regulatory Proteins

Eukaryotic Translation Initiation Factor 4E (eIF4E)

Eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein in the initiation phase of protein synthesis. embopress.orgnih.govyoutube.com It specifically recognizes and binds to the m7G cap of mRNA, a rate-limiting step in cap-dependent translation. youtube.com This interaction facilitates the recruitment of the ribosomal machinery to the mRNA, thereby initiating translation. kenyon.edu The binding of 7-Methyl-GDP to eIF4E serves as a model for understanding the molecular basis of cap recognition and its regulation.

The high-affinity binding of eIF4E to the mRNA cap is primarily driven by the specific recognition of the N7-methylated guanine (B1146940) moiety. kenyon.edu This recognition is achieved through a combination of van der Waals interactions and cation-π stacking. nih.gov The 7-methylguanine (B141273) base is "sandwiched" between the aromatic rings of two highly conserved tryptophan residues, Trp-56 and Trp-102. nih.govkenyon.edu This stacking interaction is a key determinant of the binding specificity for the methylated guanine. The methylation at the N7 position of the guanine is crucial for this high-affinity binding, as non-methylated guanosine (B1672433) triphosphate (GTP) does not effectively compete for eIF4E binding.

Structural studies of eIF4E in complex with cap analogs like 7-Methyl-GDP have identified several key amino acid residues that form the cap-binding pocket. embopress.orgnih.gov In addition to the "tryptophan sandwich" formed by Trp-56 and Trp-102, other critical residues contribute to the interaction:

Glu-103: Forms a hydrogen bond with the N1 and N2 atoms of the guanine ring. nih.gov

Trp-166: Provides further van der Waals contacts with the guanine base. nih.gov

Arg-112, Arg-157, and Lys-162: These positively charged residues interact with the phosphate (B84403) groups of the cap structure, stabilizing the binding. nih.gov

Mutational analyses of these residues have confirmed their importance in cap binding and, consequently, in the regulation of translation. nih.gov

| Residue | Interaction with 7-Methyl-GDP | Reference |

| Trp-56 | Stacking with the 7-methylguanine base | nih.govkenyon.edu |

| Trp-102 | Stacking with the 7-methylguanine base | nih.govkenyon.edu |

| Glu-103 | Hydrogen bonding with the guanine ring | nih.gov |

| Trp-166 | Van der Waals contacts with the guanine ring | nih.gov |

| Arg-112 | Interaction with phosphate groups | nih.gov |

| Arg-157 | Interaction with phosphate groups | nih.gov |

| Lys-162 | Interaction with phosphate groups | nih.gov |

While the N7-methylated guanine is the primary determinant of binding specificity, the ribose and diphosphate (B83284) moieties of 7-Methyl-GDP also contribute to the stability of the complex. The ribose hydroxyls and the phosphate chain play a role in the proper alignment and formation of the complex. researchgate.net The diphosphate group interacts with the positively charged pocket formed by Arg-112, Arg-157, and Lys-162, contributing to the electrostatic component of the binding energy. nih.gov

The binding of the m7G cap, including 7-Methyl-GDP, induces conformational changes in eIF4E. nih.gov Structural studies comparing apo-eIF4E (cap-free) and cap-bound eIF4E reveal alterations in the loops that form the cap-binding pocket. nih.gov These loops become more ordered upon cap binding. These conformational changes are not restricted to the cap-binding site; they also allosterically affect the dorsal surface of the protein, which is the binding site for other translation initiation factors like eIF4G. nih.govresearchgate.net This allosteric communication is crucial for the assembly of the eIF4F complex and the subsequent steps of translation initiation.

The activity of eIF4E is tightly regulated by a family of inhibitory proteins known as eIF4E-binding proteins (4E-BPs). researchgate.net 4E-BPs are key players in translational control, and their binding to eIF4E is regulated by signaling pathways, such as the mTOR pathway. nih.gov When hypophosphorylated, 4E-BPs bind to the same site on the dorsal surface of eIF4E that is recognized by eIF4G. researchgate.netnih.govnih.gov This creates a direct competition between eIF4G and 4E-BPs for eIF4E binding. nih.gov

The binding of 4E-BPs to eIF4E sequesters eIF4E, preventing its incorporation into the eIF4F complex and thereby inhibiting cap-dependent translation. cuny.edu Interestingly, the binding of 4E-BPs can enhance the affinity of eIF4E for the m7G cap. researchgate.netcuny.edu This suggests that 4E-BPs can trap eIF4E in a cap-bound, but translationally inactive state. researchgate.net

Decapping Scavenger (DcpS) Enzymes

Decapping scavenger (DcpS) enzymes play a crucial role in the 3'→5' mRNA decay pathway. nih.govacs.org In this pathway, the mRNA is degraded from the 3' end by the exosome, leaving behind a cap structure attached to a short oligonucleotide. rcsb.org DcpS enzymes then hydrolyze this residual cap structure, releasing 7-methylguanosine (B147621) monophosphate (m7GMP). nih.gov

Contrary to some earlier suggestions, recent studies have shown that 7-Methyl-GDP, the product of the 5'→3' mRNA decay pathway mediated by the Dcp1/Dcp2 complex, is not a substrate for DcpS enzymes. nih.govacs.org Instead, 7-Methyl-GDP acts as a potent competitive inhibitor of DcpS activity. nih.govembopress.org

DcpS enzymes exhibit a high binding affinity for 7-Methyl-GDP. nih.gov This strong binding is significant as it suggests a potential regulatory role for 7-Methyl-GDP in mRNA metabolism through its interaction with DcpS. nih.gov The crystal structure of human DcpS in complex with 7-Methyl-GDP reveals an asymmetric dimer. nih.gov The binding of 7-Methyl-GDP induces conformational changes in the enzyme, particularly in the cap-binding pocket and the N-terminal swapped-dimeric domain. nih.gov A key residue, Tyr273, shows notable conformational changes upon cap binding. nih.gov The strong binding and inhibitory nature of 7-Methyl-GDP towards DcpS enzymes highlights the distinct processing of cap structures generated from the two major mRNA decay pathways.

| Enzyme | Interaction with 7-Methyl-GDP | Key Features | Reference |

| DcpS | Potent competitive inhibitor | High binding affinity; induces conformational changes in the enzyme. | nih.govacs.orgembopress.orgnih.gov |

High Binding Affinity of DcpS for 7-Methylguanosine Diphosphate

Research has demonstrated that DcpS enzymes exhibit a strong binding affinity for 7-methylguanosine diphosphate (m7GDP). This affinity is significantly higher than for its monophosphate counterpart, 7-methylguanosine monophosphate (m7GMP). For instance, human DcpS displays a 6-fold greater affinity for m7GDP in comparison to m7GMP. This high affinity suggests that m7GDP can efficiently bind to DcpS proteins, which is a prerequisite for its subsequent inhibitory effects on the enzyme's activity. The association constants (K_AS) for the binding of m7GDP to DcpS enzymes from various species further underscore this strong interaction, with values reported to be in the range of 97–185 μM⁻¹.

Binding Affinities of DcpS for 7-Methylated Guanosine Analogs

| Enzyme Source | Ligand | Association Constant (K_AS) (μM⁻¹) |

|---|---|---|

| Human DcpS | m7GDP | 114 ± 8 |

| Human DcpS | m7GMP | 19 ± 1 |

| A. suum DcpS | m7GDP | 185.13 ± 16.48 |

| A. suum DcpS | m7GMP | 26.35 ± 1.84 |

Potent Inhibitory Effect of 7-Methylguanosine Diphosphate on DcpS Hydrolytic Activity

Consistent with its high binding affinity, m7GDP acts as a potent inhibitor of the hydrolytic activity of DcpS enzymes. It functions as a competitive inhibitor, effectively blocking the enzyme's ability to hydrolyze its natural substrates, such as 7-methylguanosine triphosphoguanosine (m7GpppG). The inhibitory potency of m7GDP has been quantified through the determination of half-maximal inhibitory concentration (IC50) values for DcpS enzymes from different organisms. For example, the IC50 values for yeast, C. elegans, A. suum, and human DcpS are 3.95 ± 0.23 μM, 2.17 ± 0.13 μM, 1.44 ± 0.11 μM, and 4.17 ± 0.50 μM, respectively. Furthermore, the calculated inhibition constants (Ki) for C. elegans DcpS (0.156 ± 0.020 μM) and S. cerevisiae DcpS (0.036 ± 0.002 μM) highlight the strong inhibitory capacity of m7GDP.

Inhibitory Potency of m7GDP on DcpS Enzymes

| Enzyme Source | IC50 (μM) | Ki (μM) |

|---|---|---|

| Yeast (S. cerevisiae) | 3.95 ± 0.23 | 0.036 ± 0.002 |

| C. elegans | 2.17 ± 0.13 | 0.156 ± 0.020 |

| A. suum | 1.44 ± 0.11 | N/A |

| Human | 4.17 ± 0.50 | N/A |

Resistance of 7-Methylguanosine Diphosphate to Hydrolysis by DcpS Enzymes

A crucial characteristic of the interaction between m7GDP and DcpS is the resistance of m7GDP to hydrolysis by the enzyme. Despite binding tightly to the active site, m7GDP is not cleaved by DcpS proteins from various organisms, including humans, nematodes, and yeast. This resistance has been confirmed through multiple experimental approaches, including HPLC analysis. The inability of DcpS to hydrolyze m7GDP, coupled with its strong binding and inhibitory properties, suggests a potential regulatory role for m7GDP in mRNA metabolic pathways.

Differential Hydrolysis of m7GTP and m7GpppG Compared to m7GDP by DcpS

In contrast to m7GDP, DcpS enzymes are capable of hydrolyzing 7-methylguanosine triphosphate (m7GTP) and m7GpppG. Studies have shown that mononucleoside triphosphates like m7GTP are efficiently hydrolyzed by human and nematode DcpS proteins. However, the rate of hydrolysis for m7GTP is slower than that for the corresponding dinucleotide, m7GpppG, indicating that the presence of the second nucleoside contributes to the efficiency of DcpS-mediated digestion. The key takeaway is that while the triphosphate chain is essential for DcpS hydrolytic activity, the diphosphate chain of m7GDP is not sufficient for cleavage.

Significance of the Second Phosphate Group for Optimal DcpS Recognition

The stark difference in binding affinity of DcpS for m7GDP compared to m7GMP underscores the importance of the second phosphate group for optimal recognition by the enzyme. The significantly higher affinity for m7GDP indicates that the diphosphate moiety plays a critical role in the interaction with the DcpS binding pocket. Structural analyses of the human DcpS in complex with m7GDP suggest that the interactions of the two phosphate groups with conserved amino acid residues within the HIT fold domain are crucial for this recognition.

Nuclear Cap-Binding Complex (CBC)

The nuclear cap-binding complex (CBC) is a heterodimeric protein complex that binds to the 5' cap structure of RNA polymerase II transcripts in the nucleus. It is composed of two subunits, CBP20 and CBP80, and plays a central role in various aspects of mRNA metabolism, including pre-mRNA splicing, 3'-end formation, and nuclear export.

Interplay between CBP20 and CBP80 Subunits in Cap Recognition

The recognition of the mRNA cap structure by the CBC is a cooperative process involving both the CBP20 and CBP80 subunits. The smaller subunit, CBP20, is directly responsible for binding to the m7G cap. However, the presence of the larger subunit, CBP80, is essential for high-affinity cap binding. CBP80 stabilizes the interaction by inducing a conformational change in CBP20, which locks the complex into a high-affinity cap-binding state. Specifically, CBP80 stabilizes the N-terminal loop of CBP20, which is crucial for this enhanced binding. Crystal structures of the human CBC bound to a cap analog have revealed that cap binding induces a significant conformational change, with approximately 50 residues from the N- and C-terminal extensions of CBP20 folding around the dinucleotide. This intricate interplay ensures specific and stable recognition of the capped mRNA, facilitating its subsequent processing and export from the nucleus.

Structural Insights into Cap Binding by the CBC

The nuclear cap-binding complex (CBC) is essential for the processing of 7-methylguanosine (m7G) capped RNA. nih.gov This complex consists of two primary subunits: CBP20, which directly binds the cap, and CBP80, which ensures a high-affinity interaction. nih.gov Structural analysis at a 2.1 Å resolution of the human CBC bound to the cap analog m7GpppG provides significant insights into the binding mechanism. nih.gov

Upon binding of the cap structure, the N-terminal loop of the CBP20 subunit undergoes substantial conformational changes. nih.gov These changes allow Tyr 20 to engage in π-π stacking interactions with the methylated guanosine base, a role it shares with Tyr 43. nih.gov The CBP80 subunit plays a crucial role in stabilizing this conformational shift in CBP20, effectively locking the CBC into a state of high-affinity for the cap. nih.gov One of the key proteins that directly contacts the m7G cap structure is the Nuclear cap-binding protein 2 (NCBP2), also known as CBP20, through its RNA recognition motif (RRM). researchgate.net

| Component | Function in Cap Binding | Key Residues |

| CBP20 (NCBP2) | Directly binds the m7G cap via its RRM. Undergoes conformational change upon binding. nih.govresearchgate.net | Tyr 20, Tyr 43 nih.gov |

| CBP80 | Stabilizes the conformation of CBP20, ensuring high-affinity cap binding. nih.gov | N/A |

Identification and Characterization of Novel Cap-Binding Proteins

While the CBC is a well-established cap-binding entity, research has continued to uncover additional proteins that directly interact with the m7G cap, expanding the known repertoire of post-transcriptional regulators.

Discovery of Gemin5 as a Direct Cap-Binding Protein

Through an unbiased proteomic approach, Gemin5, a component of the survival of motor neuron (SMN) complex, was identified as a novel protein capable of direct and specific interaction with the m7G cap. nih.govduke.edu Unlike other proteins in the SMN complex, Gemin5 can be readily purified using cap-affinity chromatography. nih.govduke.edu Further experiments demonstrated that purified Gemin5 associates with m7G-linked sepharose and can be specifically crosslinked to a radiolabeled cap structure, confirming it as a genuine cap-binding protein. nih.govduke.edu This discovery suggests that Gemin5 may be a novel regulator of gene expression at the post-transcriptional level. nih.gov

Unprecedented Role of WD Repeat Domains in m7G Recognition

The cap-binding function of Gemin5 has been mapped to a series of WD repeat domains located in its N-terminal half. nih.govduke.edu This represents a novel role for these structural motifs in recognizing the m7G cap. nih.govduke.edu Structural modeling and site-directed mutagenesis identified two proximal aromatic residues within this WD repeat region as being significant for the association with m7G. duke.edu

The mode of cap recognition by Gemin5's WD40 domain is distinct from the canonical mechanism, which typically involves the m7G base being sandwiched between two aromatic residues. nih.gov In the Gemin5 structure, the m7G base is stacked by Tyr474 on one side, while the other side is contacted by Leu580 and Asn582. nih.gov The m7G binds within the central pore of the second WD40 domain, establishing a novel type of cap-binding site. nih.gov WD repeat proteins are characterized by containing four or more repeating units of approximately 40 amino acids that often end with a tryptophan-aspartic acid (WD) dipeptide. researchgate.net These proteins are involved in a wide array of cellular processes, including signal transduction and transcription regulation. researchgate.net

| Protein | Key Structural Domain | Mechanism of m7G Recognition |

| Gemin5 | N-terminal WD Repeat Domains nih.govduke.edu | Binds m7G in the central pore of the second WD40 domain. Involves stacking by Tyr474 and contacts by Leu580 and Asn582. nih.gov |

Methyltransferases Involved in 7-Methylguanosine Metabolism

The formation and modification of the m7G cap are dependent on the precise action of specific methyltransferases. These enzymes exhibit distinct substrate specificities and often act in a coordinated sequence.

Guanosine Specificity of Methylation Events

Methyltransferases involved in cap metabolism demonstrate a high degree of specificity for guanosine. For instance, the enzyme Tgs1 from Schizosaccharomyces pombe is a guanine-specific methyltransferase that catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to m7GTP, m7GDP, or m7GpppA. oup.com It is unreactive with other nucleotides such as GTP, GDP, ATP, CTP, or UTP. oup.com Similarly, other guanine-(N2)-methyltransferases, such as those found in E. coli rRNA, are capable of recognizing a single, specific guanosine residue among thousands within the ribosome. nih.gov In rat liver, N2-guanine methyltransferase II was found to specifically methylate guanosine residues in tRNA. nih.gov

Sequential Nature of N7 and N2 Methylation Pathways

The methylation of the guanosine cap can occur at multiple positions, and these events often follow a specific order. The formation of trimethylguanosine (TMG) caps (B75204) is a clear example of this sequential process. The enzyme Tgs1, which is responsible for TMG synthesis, requires prior methylation at the N7 position of the guanine ring before it can catalyze methylation at the N2 position. oup.com This indicates that TMG caps are formed through the post-transcriptional methylation of a standard m7G cap, highlighting a defined pathway where N7 methylation precedes N2 methylation. oup.com

Distributive Mechanism of Methyltransferase Action

The enzymatic synthesis of 7-methylguanosine diphosphate (7-Methyl-GDP) from its precursor, guanosine diphosphate (GDP), is catalyzed by specific methyltransferases. These enzymes typically operate through a distributive mechanism. In this model of enzyme action, the methyltransferase binds to a single substrate molecule (GDP), catalyzes the transfer of a methyl group, and then releases the product (7-Methyl-GDP) before initiating another catalytic cycle with a new substrate molecule. This is in contrast to a processive mechanism, where an enzyme would perform multiple catalytic events on a single substrate polymer without dissociating. For the modification of a small molecule like GDP, the mechanism is inherently distributive.

The reaction involves the binding of two substrates to the enzyme's active site: the methyl acceptor (GDP) and the methyl donor, S-adenosylmethionine (AdoMet). Following the transfer of the methyl group to the N-7 position of the guanine base of GDP, the enzyme releases the products, 7-Methyl-GDP and S-adenosylhomocysteine (AdoHcy). The enzyme is then free to bind to a new set of substrate molecules.

Research Findings on Methyl Acceptor Specificity

Detailed biochemical studies of mRNA cap (guanine N-7) methyltransferases provide insight into this distributive action. For example, the enzyme Ecm1 from the microsporidian Encephalitozoon cuniculi has been shown to catalyze the N-7 methylation of guanosine nucleotides. nih.gov Research on purified Ecm1 demonstrates its ability to methylate several related substrates, including GDP. nih.gov

The enzyme exhibits different affinities for these various methyl acceptors, a characteristic feature of distributive enzymes which recognize and bind each substrate molecule individually. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, provides a measure of this affinity. A higher Km value indicates a lower affinity between the enzyme and its substrate.

The kinetic parameters for Ecm1 highlight its preference for certain substrates, while confirming its capacity to act on GDP. The enzyme shows a significantly higher affinity for the cap dinucleotide GpppA compared to GTP or GDP. nih.gov This specificity is crucial for its biological role in mRNA capping but also demonstrates its function as a distributive catalyst that can act on individual nucleotide diphosphates.

| Methyl Acceptor Substrate | Michaelis Constant (Km) |

|---|---|

| GpppA | 0.1 mM |

| GTP | 1.0 mM |

| GDP | 2.4 mM |

The data clearly shows that for each round of catalysis, the enzyme dissociates from its product. The distinct Km values for different substrates underscore the specific recognition and binding event that precedes each individual methylation reaction, which is the defining characteristic of a distributive mechanism. nih.gov Ecm1 does not methylate other nucleotides such as ATP, CTP, UTP, or ITP, further illustrating the high specificity of the substrate-binding step in this distributive process. nih.gov

Structural Biology of 7 Methylguanosine Diphosphate and Its Protein Complexes

Co-crystal Structures with Eukaryotic Translation Initiation Factor 4E (eIF4E)

The crystal structure of murine eIF4E bound to 7-Methyl-GDP, determined at 2.2 Å resolution, reveals that the ligand binds within a narrow cap-binding slot located on the concave surface of the protein. nih.gov This binding is crucial for the recruitment of the translational machinery. The specificity of this recognition is primarily conferred by the 7-methylguanine (B141273) (m⁷G) moiety of the cap analog. nih.gov A key feature of this interaction is the "sandwiching" of the m⁷G base between the aromatic rings of two highly conserved tryptophan residues, Trp-56 and Trp-102. kenyon.edunih.govnih.gov This stacking interaction is a classic example of cation-π and van der Waals forces stabilizing a protein-ligand complex. nih.gov The N7-methyl group of the guanine (B1146940) base also makes a significant van der Waals contact with a third tryptophan, Trp-166. kenyon.edunih.gov

To initiate translation, eIF4E, bound to the mRNA cap, recruits the large scaffolding protein eIF4G. researchgate.net The crystal structure of the murine eIF4E/7-Methyl-GDP complex bound to a peptide fragment of eIF4G provides insights into the assembly of the eIF4F complex. nih.govresearchgate.net In this ternary structure, the eIF4G peptide binds to the convex dorsal surface of eIF4E, a site distal to the cap-binding slot. nih.govresearchgate.net This binding event is significant as it modulates the affinity of eIF4E for the cap structure, thereby regulating translation. nih.gov The interaction with eIF4G does not directly involve contact with 7-Methyl-GDP but rather stabilizes a conformation of eIF4E that enhances its function. nih.govnih.gov

The binding of 7-Methyl-GDP in the active site of eIF4E is stabilized by a network of specific intermolecular forces. researchwithrutgers.com

Van der Waals Forces: The primary interaction is the π-π stacking between the 7-methylguanine ring and the indole (B1671886) rings of Trp-56 and Trp-102, with interplanar distances of 3.5-3.6 Å. kenyon.edunih.gov An additional van der Waals contact is observed between the N7-methyl group and the side chain of Trp-166. nih.gov

Hydrogen Bonds: The recognition is further solidified by three crucial hydrogen bonds between the protein and the guanine base. nih.gov The side chain of Glu-103 acts as a hydrogen bond acceptor from both the N1 and N2 positions of the guanine ring. nih.gov The backbone carbonyl of Trp-102 also forms a hydrogen bond with the N2 of guanine. kenyon.edu

Phosphate (B84403) Group Interactions: The diphosphate (B83284) moiety of 7-Methyl-GDP is anchored by electrostatic interactions and hydrogen bonds with several basic residues, including Arg-157 and Lys-162, which interact with the phosphate oxygen atoms. kenyon.edunih.gov Water-mediated hydrogen bonds also play a role in stabilizing the complex, connecting residues like Arg-112 and Trp-166 to the ligand. kenyon.eduresearchwithrutgers.com

These interactions are summarized in the table below.

| Interaction Type | eIF4E Residues Involved | 7-Methyl-GDP Moiety | Approximate Distance (Å) |

| Cation-π Stacking | Trp-56, Trp-102 | 7-Methylguanine Ring | 3.5 - 3.6 |

| Van der Waals | Trp-166 | N7-Methyl Group | ~3.7 |

| Hydrogen Bond | Glu-103 (Side Chain) | Guanine N1, N2 | 2.7 - 2.9 |

| Hydrogen Bond | Arg-157 (Side Chain) | Diphosphate Group | ~3.0 |

| Hydrogen Bond | Lys-162 (Side Chain) | Diphosphate Group | ~3.1 |

| Water-mediated H-Bond | Arg-112, Trp-166 | Diphosphate Group | 2.4 - 3.2 |

Structural Analysis of Decapping Scavenger (DcpS) Enzyme Binding to 7-Methylguanosine (B147621) Diphosphate

The Decapping Scavenger (DcpS) enzyme plays a housekeeping role in mRNA decay by hydrolyzing the residual cap structure (m⁷GpppN) left after the 3' to 5' degradation of mRNA. nih.gov While 7-Methyl-GDP is the product of 5' to 3' mRNA decay by the Dcp2 enzyme, structural and biochemical studies show that it binds strongly to DcpS but is not hydrolyzed, acting as a potent inhibitor. nih.govacs.org

Crystal structures reveal that human DcpS exists as a symmetric dimer in its ligand-free (apo) form. nih.gov The enzyme belongs to the HIT (Histidine Triad) superfamily of proteins. researchgate.net Each protomer in the dimer contributes to the formation of two potential cap-binding sites located at the dimer interface. This dimeric arrangement is essential for its catalytic activity and substrate binding. nih.gov

A striking conformational change occurs upon the binding of 7-Methyl-GDP. The DcpS dimer transitions from a symmetric to a markedly asymmetric conformation. nih.gov In the crystal structure of the human DcpS/7-Methyl-GDP complex, the two monomers are no longer identical. One active site adopts a "closed" conformation, which tightly envelops the ligand, while the other active site is in an "open" state. nih.govresearchgate.net The closed state is considered to be the substrate-bound complex, while the open state may represent a product-bound or release-ready state. nih.gov This asymmetry is induced by the ligand and involves significant conformational changes in both the cap-binding pocket and an N-terminal domain, highlighting the dynamic nature of the enzyme during its functional cycle. nih.gov A key residue, Tyr273, shows remarkable conformational changes upon cap binding, playing a critical role in ligand binding and the subsequent conformational state of the enzyme. nih.govresearchgate.net

Structural Insights into Nuclear Cap-Binding Protein Complex (CBC) Interactions

The nuclear cap-binding complex (CBC) is a heterodimer composed of two subunits, CBP20 and CBP80, that plays a pivotal role in the maturation of RNA polymerase II transcripts. nih.govwikipedia.org The binding of the CBC to the 5' cap structure, a 7-methylguanosine (m7G) linked to the nascent RNA chain via a 5'-5' triphosphate bridge, is a critical recognition event. nih.govoup.com Structural studies, particularly X-ray crystallography, have provided profound insights into this interaction, revealing that it is not a simple lock-and-key mechanism but rather an induced-fit process characterized by significant conformational changes within the complex. nih.gov The CBP20 subunit is responsible for directly interacting with the m7G cap, while the larger CBP80 subunit facilitates high-affinity binding. wikipedia.orgnih.govnih.govportlandpress.com Analysis of the CBC structure, both in its unbound (apo) state and in complex with a cap analog like 7-methylguanosine diphosphate (or the frequently studied m7GpppG), demonstrates that the binding event triggers a dramatic structural rearrangement, primarily within the CBP20 subunit, to create a stable and specific binding pocket for the cap. nih.govnih.gov

Conformational Changes in the CBP20 Subunit Induced by Cap Binding

The binding of the 5' cap structure to the nuclear cap-binding complex (CBC) induces a large-scale and co-operative folding event in the smaller CBP20 subunit. nih.gov In the absence of the cap, extensive regions of CBP20, specifically its N- and C-terminal extensions, are largely unstructured and disordered. nih.gov The crystal structure of human CBC in complex with an m7GpppG cap analogue revealed that upon binding, approximately 50 residues from these terminal extensions fold around the dinucleotide. nih.gov

This transition from a disordered to an ordered state is a hallmark of the induced-fit recognition mechanism. nih.gov The conformational change is substantial, involving a hinge-like motion that brings disparate parts of the protein into proximity to form a competent binding site. wikipedia.org The central RNA Recognition Motif (RNP) domain of CBP20, however, experiences little conformational change, suggesting it may serve as an initial anchoring point for the cap structure. wikipedia.orgresearchgate.net

The stabilization of the cap-bound conformation of CBP20 is achieved through a complex network of new interactions. nih.gov These include interactions between the protein and the cap ligand, new intramolecular contacts within the CBP20 subunit, and additional interactions between the N-terminal tail of CBP20 and the CBP80 subunit. nih.govresearchgate.net A critical feature of the cap-bound state is the specific recognition of the methylated guanosine (B1672433) base, which becomes sandwiched between the aromatic rings of two conserved tyrosine residues: Tyr20 from the N-terminal extension and Tyr43 from the RNP2 motif. nih.govnih.govportlandpress.com The N-terminal loop of CBP20 undergoes a significant rearrangement to allow Tyr20 to stack against the m7G base. nih.govresearchgate.net This movement is stabilized by the larger CBP80 subunit, which effectively locks the CBC into a high-affinity cap-binding state. wikipedia.orgnih.gov

Further stabilization of the folded N-terminal extension is provided by interactions between the extreme N-terminal residues (5-13) of CBP20 and a groove on the surface of CBP80. nih.govresearchgate.net Concurrently, the C-terminal extension also folds, and other residues like Phenylalanine-49 adjust their conformation to buttress the newly formed structure. nih.govresearchgate.net In contrast, the structure of CBP80 remains largely unchanged upon cap binding. nih.gov

The following table summarizes the key regions of CBP20 and their roles in the conformational changes upon cap binding.

| CBP20 Region/Residue | State Before Cap Binding | State After Cap Binding | Function in Cap Binding | Citation |

| N-terminal Extension (approx. 50 residues) | Largely disordered | Folds around the cap analogue | Forms a significant part of the binding pocket; undergoes major structural rearrangement. | nih.gov |

| C-terminal Extension (approx. 50 residues) | Largely disordered | Folds upon cap binding | Contributes to the formation of the stable cap-bound structure. | nih.govresearchgate.net |

| Tyr20 (N-terminal Domain) | Part of a flexible loop | Stacks against the m7G base ("top" of the sandwich) | Provides critical stacking interaction for m7G recognition. | nih.govnih.govnih.gov |

| Tyr43 (RNP2 Motif) | Part of a pre-formed surface | Stacks against the m7G base ("bottom" of the sandwich) | Provides critical stacking interaction for m7G recognition. | nih.govnih.govportlandpress.com |

| N-terminal Tail (residues 5-13) | Flexible | Interacts with a groove on CBP80 | Stabilizes the folded conformation of the N-terminal extension. | nih.govresearchgate.net |

| RNP Domain | Relatively stable | Little conformational change | Acts as an initial anchoring site for the cap. | wikipedia.orgresearchgate.net |

| Phe49 | - | Changes conformation | Helps to stabilize the folded C-terminal domain. | nih.govresearchgate.net |

Synthesis and Methodological Applications of 7 Methylguanosine Diphosphate in Research

Utility of 7-Methylguanosine (B147621) Diphosphate (B83284) as a Biochemical and Molecular Biology Research Tool

Beyond its role as a synthetic precursor, m7GDP and its derivatives are invaluable tools in biochemical and molecular biology research. They serve as inhibitors and structural probes to dissect the complex processes of mRNA metabolism, including translation initiation and decapping. medchemexpress.comnih.gov For instance, m7GDP potently inhibits decapping scavenger (DcpS) enzymes by binding strongly to their active site, even though it is not hydrolyzed by them. nih.gov

Analyzing the identity and integrity of the 5' cap structure is a critical quality control step in both basic research and the manufacturing of mRNA therapeutics. neb.com Several methodologies have been developed to detect, identify, and quantify different cap structures (e.g., Cap-0, Cap-1) and capping efficiency, with synthetic cap analogs like m7GDP playing a vital role as standards and reagents. nih.govdanaher.com

The gold standard for cap analysis is Liquid Chromatography-Mass Spectrometry (LC-MS) . neb.comnih.gov This powerful technique allows for the precise identification and quantification of different cap structures from a sample of cellular or in vitro transcribed mRNA. nih.govmtoz-biolabs.com

Methodology: The process typically involves the enzymatic digestion of the mRNA sample to release the cap structure. nih.gov An enzyme such as nuclease P1 is used to digest the mRNA into 5' mononucleotides, leaving the cap structure intact as a dinucleotide (e.g., m7GpppN). nih.gov This digest is then analyzed by LC-MS. nih.govmtoz-biolabs.com More recently, methods using RNase H or RNase 4 with a complementary DNA probe have been developed to precisely cleave a short, defined fragment from the 5' end of the mRNA, which simplifies the subsequent LC-MS analysis. neb.com Synthetic cap analogs are essential in these workflows as reference standards for retention time and mass-to-charge ratio, enabling accurate identification and quantification of the cap species present in the sample. nih.gov

Other methods used for cap analysis include:

Thin-Layer Chromatography (TLC): Can be used to confirm the presence of different cap analogs, often by radiolabeling the nucleotides on the cap. danaher.com

Enzyme-Linked Immunosorbent Assay (ELISA): This method uses cap-specific antibodies to detect and quantify specific cap structures like Cap-0 and Cap-1. danaher.com

Cap-Specific Enzymatic Digestion & Gel Analysis: The use of enzymes that can differentiate between capped and uncapped RNA can provide a qualitative assessment of capping. danaher.com

| Method | Principle | Role of 7-Methyl-GDP/Analogs |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | mRNA is digested to release cap dinucleotides, which are then separated by liquid chromatography and identified by their mass-to-charge ratio. nih.govmtoz-biolabs.com | Serve as essential reference standards for accurate identification and quantification of cap structures. nih.gov |

| Thin-Layer Chromatography (TLC) | Separates radiolabeled cap structures based on their physical properties. danaher.com | Used as non-radioactive standards for comparison. |

| ELISA | Uses cap-specific antibodies for detection and quantification. danaher.com | Used as competitors in competitive ELISA formats to quantify cap levels. |

| Fluorescence Spectroscopy | Uses fluorescent cap analogs to study binding interactions with proteins. nih.govoup.com | The fluorescent analog itself is the primary tool for probing binding events. nih.govoup.com |

Applications in In Vitro Translation Assays

In vitro translation systems are indispensable for studying the mechanisms of protein synthesis outside of a living cell. Within this context, 7-Methyl-GDP serves as a key reagent for dissecting the process of cap-dependent translation initiation. Eukaryotic translation initiation is a complex process that begins with the recognition of the m7G cap at the 5' end of mRNA by the eukaryotic initiation factor 4E (eIF4E). nih.gov

Researchers utilize 7-Methyl-GDP and its related analogs as competitive inhibitors to probe this interaction. By adding m7GDP to an in vitro translation lysate (such as those derived from rabbit reticulocytes or wheat germ), it competes with capped mRNA for binding to eIF4E. frontiersin.orgnih.gov This competition effectively stalls the initiation of translation for capped mRNAs, allowing scientists to confirm whether a specific mRNA is translated in a cap-dependent manner. nih.gov The degree of inhibition is proportional to the concentration of the cap analog, providing a quantitative measure of the cap's importance for a given transcript. nih.gov

Studies have employed various derivatives of 7-methylguanosine nucleotides to map the specific structural requirements for protein-ligand contact between the cap structure and cap-binding proteins. frontiersin.org For instance, experiments have shown that modifications to the phosphate (B84403) moiety can alter inhibitory activity, revealing that a hydrogen bond acceptor is crucial for the interaction with cap-binding proteins. nih.gov Similarly, using m7GDP in these assays helps to functionally characterize different cap-binding proteins and understand how factors like the poly(A) tail synergize with the cap structure to enhance translation. researchgate.netjenabioscience.com The specific inhibition of capped, but not uncapped, mRNA translation by m7GDP and its analogs remains a foundational technique for elucidating the mechanisms of protein synthesis. nih.govjenabioscience.com

Use in High-Throughput Screening (HTS) Experiments

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target. Given that the interaction between the mRNA cap and the initiation factor eIF4E is a critical control point for the translation of many proteins involved in cell growth and proliferation, it represents a significant target for anticancer drug development. youtube.com

In this area, 7-Methyl-GDP is employed in the design of competitive binding assays for HTS campaigns. medchemexpress.comnih.gov These assays aim to identify small molecules that can disrupt the eIF4E-cap interaction. A typical HTS setup might involve a fluorescently labeled cap analog probe that binds to purified eIF4E. nih.gov When a compound from a screening library successfully displaces the fluorescent probe from the eIF4E binding pocket, a change in the fluorescence signal is detected.

7-Methyl-GDP can be used as a reference or control inhibitor in these screens. Its known binding affinity and inhibitory concentration provide a benchmark against which to measure the potency of test compounds. Furthermore, derivatives of m7GDP can be functionalized to serve as the primary labeled probe in fluorescence-based assays, such as Homogeneous Time-Resolved Fluorescence (HTRF). medchemexpress.com The development of robust HTS assays capable of being miniaturized into 384-well plate formats allows for the efficient screening of extensive compound libraries to find novel inhibitors of cap-dependent translation. medchemexpress.com

Investigations of Protein-Ligand Binding Kinetics (e.g., Stopped-Flow Transients, Fluorescence Spectroscopy)

Understanding the kinetics of how 7-Methyl-GDP binds to its protein targets provides deep insights into the molecular recognition events that govern mRNA translation and degradation. Techniques such as fluorescence spectroscopy and stopped-flow analysis are central to these investigations. gencefebio.comcellandgene.com

Fluorescence spectroscopy is particularly useful because the intrinsic fluorescence of tryptophan residues in proteins like eIF4E is often quenched upon ligand binding. gencefebio.comvernal.bio The binding of 7-Methyl-GDP or its fluorescently-labeled analogs to eIF4E can be monitored by this change in fluorescence intensity. Titrating the protein with the ligand allows for the determination of binding affinities (association constants, K_AS) and stoichiometry. cellandgene.comnih.gov For example, studies have shown that human DcpS, a decapping scavenger enzyme, has a 6-fold higher affinity for m7GDP compared to 7-methylguanosine monophosphate (m7GMP). cellandgene.com

Stopped-flow spectrofluorometry enables the measurement of rapid kinetic events that occur on a millisecond timescale. gencefebio.com This method has been used to study the binding of cap analogs to eIF4E, revealing that the process is more complex than a single bimolecular step and that the rate of association is influenced by ionic strength. gencefebio.com These kinetic studies have demonstrated that m7GDP is a potent inhibitor of decapping enzymes like DcpS, not by being a substrate for hydrolysis, but by binding tightly to the active site. cellandgene.com The data gathered from these biophysical methods are crucial for building accurate models of protein-ligand interactions and for understanding the regulatory roles of cap structures in mRNA metabolism. cellandgene.com

Role in Enhancing Messenger RNA Functionality for Gene Editing Applications (e.g., CRISPR-Cas9 System)

This is where the 5' cap structure, synthesized using precursors like 7-Methyl-GDP, plays a vital role. medchemexpress.com For an in vitro transcribed mRNA to function effectively in a cell, it must be modified with a 5' cap analog. This cap, which contains the 7-methylguanosine moiety, serves two primary purposes that enhance the CRISPR-Cas9 system. First, it protects the synthetic mRNA from rapid degradation by cellular exonucleases, thereby increasing its half-life within the cell. nih.govresearchgate.net A more stable mRNA provides a longer template for translation, leading to a greater yield of Cas9 protein.

Second, the cap is essential for recruiting the ribosomal machinery to initiate translation. nih.gov Capped mRNAs are translated far more efficiently than their uncapped counterparts. jenabioscience.com By using advanced cap analogs, which are all synthesized from foundational molecules like m7GDP, the translational efficiency of the Cas9 mRNA can be significantly increased. nih.gov This boost in protein production ensures that a sufficient concentration of the Cas9 nuclease is available to complex with the gRNA and perform its targeted DNA cleavage, ultimately improving the precision and rate of gene editing. Therefore, 7-Methyl-GDP is a foundational building block for creating highly functional mRNAs that empower advanced gene-editing applications.

Table of Mentioned Compounds

Implications of N7 Methylguanosine M7g Modification, Investigated with 7 Methylguanosine Diphosphate, in Biological Systems and Disease Mechanisms

Broader Role of m7G Modification in RNA Metabolism and Cellular Function

The m7G modification is a widespread feature in messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and microRNA (miRNA). nih.govnih.gov Its presence influences nearly the entire lifecycle of an RNA molecule, from its synthesis and processing to its ultimate function and degradation, thereby affecting a wide array of cellular, physiological, and pathological processes. nih.govresearchgate.net The enzymes responsible for depositing this mark, known as methyltransferases, and the proteins that recognize it, are key regulators of gene expression. researchgate.net

The most well-known role of m7G is in the formation of the 5' cap structure of eukaryotic mRNAs. nih.govoup.com This cap, m7G(5')ppp(5')N, is added co-transcriptionally and is fundamental for efficient mRNA metabolism. oup.com

Translation Initiation: The m7G cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a critical step for recruiting the ribosomal machinery to the mRNA and initiating protein synthesis. nih.govnih.gov Studies using 7-Methyl-gdp have shown that it can inhibit this binding, thus preventing the formation of the translation initiation complex. glpbio.commedchemexpress.com

mRNA Stability and Export: The cap structure protects mRNA from degradation by 5' exonucleases, thereby enhancing its stability. nih.govjenabioscience.com It also interacts with the cap-binding complex (CBC), which facilitates the export of mRNA from the nucleus to the cytoplasm. nih.gov

Internal m7G Modification: Beyond the 5' cap, m7G modifications also occur within the internal regions of mRNA, particularly in AG-rich contexts. sci-hub.se These internal modifications, which can be dynamically regulated in response to cellular stress like heat shock, have been shown to promote the efficiency of mRNA translation. sci-hub.se

| Feature | Role of m7G Modification in mRNA | Key Proteins/Factors |

| 5' Cap | Essential for translation initiation, protection from exonuclease degradation, and nuclear export. nih.govoup.comnih.gov | eIF4E, Cap-Binding Complex (CBC) |

| Internal Regions | Enhances translation efficiency, particularly under cellular stress. sci-hub.se | METTL1/WDR4 Complex |

The m7G modification is also integral to the function of the protein synthesis machinery itself, namely ribosomes and tRNAs.

Ribosomal RNA (rRNA): An m7G modification is found in 18S rRNA, a core component of the small ribosomal subunit. nih.gov This methylation is catalyzed by the WBSCR22/TRMT112 complex and is crucial for the proper processing and maturation of 18S rRNA, which is essential for ribosome biogenesis. nih.govnih.gov

Transfer RNA (tRNA): In both prokaryotes and eukaryotes, m7G is a prevalent modification in tRNA, typically occurring at position 46 in the variable loop. cellsignal.comnih.gov In humans, this modification is catalyzed by the METTL1/WDR4 heterodimeric complex. nih.gov The positive charge conferred by the m7G modification helps to stabilize the tertiary structure of the tRNA, forming a key interaction that prevents the tRNA from being degraded. cellsignal.compnas.org This stability is critical for ensuring a functional tRNA pool is available for accurate and efficient mRNA translation. cellsignal.com

| RNA Type | Location of m7G | Function of m7G Modification | Catalyzing Enzyme (Human) |

| rRNA | G1639 of 18S rRNA | Facilitates maturation of the small ribosomal subunit. nih.gov | WBSCR22/TRMT112 |

| tRNA | G46 in the variable loop | Stabilizes tRNA tertiary structure, prevents degradation, ensures translation fidelity. cellsignal.comnih.govpnas.org | METTL1/WDR4 |

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally, and their biogenesis is also influenced by m7G modification. nih.govmdpi.com The methyltransferase METTL1 has been shown to catalyze m7G modification within primary miRNA transcripts (pri-miRNAs). nih.govnih.gov This modification can stabilize specific secondary structures, such as G-quadruplexes, within the pri-miRNA. nih.gov This structural stabilization facilitates the subsequent processing of the pri-miRNA by the DROSHA microprocessor complex, which is a critical step in the maturation of functional miRNAs, such as the tumor-suppressive let-7 family. nih.govnih.gov Thus, m7G modification acts as a key regulatory checkpoint in the production of certain miRNAs, which themselves are master regulators of broad metabolic and signaling pathways. nih.govnih.gov

Molecular Mechanisms of m7G in Disease Pathogenesis

Given the fundamental roles of m7G in RNA function, it is not surprising that the dysregulation of m7G modification pathways is linked to various human diseases. nih.gov The connection is particularly strong in cancer, where altered m7G levels can drive tumorigenesis, and in certain developmental disorders. nih.govpnas.orgnih.gov

A growing body of evidence demonstrates a close association between aberrant m7G modification and the development and progression of multiple cancer types. nih.gov The enzymes that write, read, and erase m7G marks are often abnormally expressed in tumors, leading to altered modification patterns in mRNA, tRNA, rRNA, and miRNA. nih.govfrontiersin.org

Cancer: Elevated levels of the m7G methyltransferase METTL1, and its partner WDR4, have been observed in numerous cancers, including bladder cancer, lung cancer, head and neck squamous cell carcinoma (HNSCC), and intrahepatic cholangiocarcinoma (ICC). nih.govcellsignal.com This overexpression often correlates with poor patient prognosis, increased tumor growth, and metastasis. nih.govfrontiersin.org

Neurological and Developmental Disorders: Beyond cancer, mutations in genes encoding the m7G machinery are linked to developmental defects. For instance, mutations in WDR4, a core component of the tRNA m7G methyltransferase complex, can cause microcephalic primordial dwarfism and other neural developmental disorders. oup.compnas.orgpnas.orgnih.gov Mechanistic studies show these mutations disrupt the METTL1-WDR4 interaction, leading to impaired tRNA modification, reduced protein synthesis, increased cellular stress, and ultimately, neural cell apoptosis. pnas.orgnih.gov

| Disease Category | Associated Gene(s) | Observed Effect | Implicated Cancers/Disorders |

| Cancer | METTL1, WDR4 (Upregulated) | Promotes tumor progression, proliferation, and metastasis. nih.govcellsignal.com | Bladder Cancer, Lung Cancer, HNSCC, ICC, Neuroblastoma. nih.govnih.govcellsignal.com |

| Neural/Developmental Disorders | WDR4 (Mutated) | Impaired tRNA modification, reduced translation, increased neural cell apoptosis. pnas.orgnih.gov | Microcephalic primordial dwarfism, Neural developmental disorders. oup.compnas.orgnih.gov |

The primary mechanism by which dysregulated m7G modification drives cancer is through the altered expression of key cancer-related genes, including oncogenes and tumor suppressor genes. researchgate.netresearchgate.netnih.gov

Upregulation of Oncogene Translation: The overexpression of the METTL1/WDR4 complex in cancer cells leads to an increase in m7G-modified tRNAs. researchgate.net This enhanced pool of specific tRNAs boosts the translational efficiency of mRNAs that are rich in the corresponding codons. cellsignal.com Crucially, many of these mRNAs encode powerful oncoproteins involved in cell proliferation, survival, and angiogenesis. researchgate.net For example, METTL1-mediated m7G tRNA modification has been shown to specifically promote the translation of oncogenes such as EGFR, VEGFA, and cell cycle regulators, thereby driving tumor growth and progression in cancers like HNSCC and hepatocellular carcinoma. nih.govresearchgate.net Similarly, in neuroblastoma, METTL1 enhances the translation of oncogenes like MTDH and PDCD10, which are transcriptionally activated by the master oncogene c-MYC. nih.gov

Impact on Tumor Suppressor Pathways: While much of the focus has been on oncogene activation, the m7G modification machinery can also impact tumor suppressor pathways. For instance, METTL1 has been reported to suppress the tumor suppressor PTEN in hepatocellular carcinoma. nih.gov Furthermore, the maturation of tumor-suppressive miRNAs, like the let-7 family, is dependent on m7G modification, suggesting that defects in this process could contribute to a cancerous phenotype by reducing the levels of these critical negative regulators. nih.govnih.gov

The balance between the expression of oncogenes and tumor suppressor genes is critical for normal cell behavior, and aberrant m7G modification disrupts this balance, tipping the scales toward uncontrolled proliferation and malignancy. wikipedia.orgnih.gov

Influence of mRNA Cap Methylation Status on Viral Pathogenesis (e.g., Vesicular Stomatitis Virus)

The methylation of the 5' mRNA cap is a critical step for the stability and efficient translation of viral mRNAs. asm.orgnih.gov In nonsegmented negative-sense (nsNS) RNA viruses like Vesicular Stomatitis Virus (VSV), these capping and methylation reactions are performed by the viral polymerase and are essential for the virus's life cycle. pnas.orgharvard.edu The N7-methylation of guanosine (B1672433) (G-N-7) is a key part of this process, facilitating the translation of viral proteins. nih.govnih.gov

Research using recombinant VSV has demonstrated that the status of mRNA cap methylation directly influences viral pathogenesis. asm.org Viruses with engineered mutations in the predicted S-adenosylmethionine (SAM)-binding site or the methyltransferase (MTase) catalytic site of the L polymerase protein exhibit defects in cap methylation and are consequently attenuated both in cell culture and in animal models. asm.orgnih.gov

Specifically, studies have shown a distinction between the effects of disrupting G-N-7 methylation alone versus disrupting both G-N-7 and the adjacent ribose 2'-O methylation. asm.org Recombinant VSVs with mutations that only inhibit G-N-7 methylation show attenuation but can retain a low level of virulence. nih.gov In contrast, viruses with mutations that abrogate both G-N-7 and 2'-O methylation are highly attenuated. asm.orgnih.gov For instance, a recombinant VSV completely defective in both methylation steps showed low virulence in mice, with no detectable viral replication in the lungs or brain. asm.orgnih.gov This high level of attenuation, coupled with the ability to elicit a strong neutralizing antibody response, suggests that targeting viral mRNA cap methylation could be a viable strategy for developing live attenuated vaccines for VSV and other similar viruses. asm.orgnih.gov

The process in VSV is also unique compared to host-cell capping; ribose 2'-O methylation of the viral mRNA cap can precede and actually facilitates the subsequent G-N-7 methylation by the large polymerase protein. researchgate.net Inhibiting cap methylation can also have downstream effects on other viral processes, such as leading to the hyperpolyadenylation of mRNA. asm.org

Table 1: Effects of Mutations in VSV L-Protein on Cap Methylation and Virulence

| Recombinant VSV Mutant | Target Site | Methylation Defect | In Vivo Virulence |

|---|---|---|---|

| rVSV-G1670A, -G1672A | SAM Binding Site | Defective in G-N-7 methylation only | Attenuated, but retained low virulence nih.gov |

| rVSV-K1651A, -D1762A, -E1833Q | MTase Catalytic Site | Defective in both G-N-7 and 2′-O methylation | Highly attenuated asm.orgnih.gov |

| rVSV-G4A | SAM Binding Site | Completely defective in both G-N-7 and 2′-O methylation | Low virulence, no productive replication detected in lung/brain asm.orgnih.gov |

Computational Prediction Methods for Identifying Disease-Associated m7G Sites (e.g., m7GDP-RW Algorithm)

The recognition that N7-methylguanosine (m7G) modifications are linked to various human diseases has spurred the development of computational methods to identify disease-associated m7G methylation sites. nih.gov Pinpointing these sites can provide valuable clues for disease diagnosis and the development of therapeutic strategies. nih.gov While experimental methods for detecting m7G sites exist, they can be costly and time-consuming, creating a need for efficient computational predictors. bohrium.com

One such computational method is the m7GDP-RW algorithm . nih.gov This method is designed to predict novel associations between m7G sites and diseases by leveraging existing knowledge and network analysis. nih.gov The "GDP" in its name signifies its focus on G uanosine-D isease P rediction.

The methodology of m7GDP-RW involves several key steps:

Feature Integration and Similarity Calculation : The algorithm begins by incorporating feature information for both known m7G sites and diseases. It uses this information, along with known m7G-disease associations, to compute similarity scores for m7G sites and for diseases. nih.gov

Heterogeneous Network Construction : Next, m7GDP-RW combines the calculated m7G site similarities, disease similarities, and the known m7G-disease associations to construct a heterogeneous network. This network contains different types of nodes (m7G sites and diseases) and edges representing their relationships. nih.gov

Random Walk with Restart : Finally, the algorithm employs a two-pass random walk with restart (RWR) on the heterogeneous network. The RWR algorithm simulates a "walker" moving from node to node, with a certain probability of restarting at the original node. This process effectively explores the network to prioritize and identify novel, high-probability m7G-disease associations. nih.gov